molecular formula C10H12ClF2N B1484855 3-Fluoro-3-[(3-fluorophenyl)methyl]azetidine hydrochloride CAS No. 2098120-71-7

3-Fluoro-3-[(3-fluorophenyl)methyl]azetidine hydrochloride

Cat. No. B1484855
M. Wt: 219.66 g/mol
InChI Key: NGLFQVRIARVUJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Fluoro-3-[(3-fluorophenyl)methyl]azetidine hydrochloride” is a chemical compound with the CAS Number: 2490432-91-0 . It has a molecular weight of 205.63 . The compound is stored at a temperature of 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for “3-Fluoro-3-[(3-fluorophenyl)methyl]azetidine hydrochloride” is 1S/C9H9F2N.ClH/c10-8-3-1-2-7(4-8)9(11)5-12-6-9;/h1-4,12H,5-6H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“3-Fluoro-3-[(3-fluorophenyl)methyl]azetidine hydrochloride” is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 205.63 .

Scientific Research Applications

Antibacterial Agents

Azetidine-containing compounds have been investigated for their antibacterial properties. For example, a study by Frigola et al. (1995) on 7-azetidinylquinolones and naphthyridines revealed that the stereochemistry of the azetidine and oxazine rings is crucial for enhancing in vitro activity and oral efficacy against bacterial infections (Frigola et al., 1995). This highlights the role of azetidine derivatives in developing new antibacterial agents with potentially improved efficacy and pharmacokinetic profiles.

Antidepressant Activity

The synthesis and investigation of azetidine derivatives for antidepressant activities represent another area of interest. Although not directly linked to "3-Fluoro-3-[(3-fluorophenyl)methyl]azetidine hydrochloride," similar compounds have been synthesized and evaluated for their potential in treating depression. For instance, Yuan (2012) synthesized a morpholine hydrochloride derivative with potential antidepressive activity, underscoring the potential of azetidine-based compounds in central nervous system disorders (Yuan, 2012).

Antimicrobial and Anticancer Properties

Azetidine derivatives have also been evaluated for their antimicrobial and anticancer properties. Rajulu et al. (2014) designed and synthesized fluoroquinolone derivatives containing azetidine-3-carbonyl-N-methyl-hydrazino groups, demonstrating good antibacterial activity and growth inhibition against several cancer cell lines (Rajulu et al., 2014). This indicates the versatility of azetidine derivatives in addressing a range of pathogenic and oncological challenges.

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-fluoro-3-[(3-fluorophenyl)methyl]azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N.ClH/c11-9-3-1-2-8(4-9)5-10(12)6-13-7-10;/h1-4,13H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLFQVRIARVUJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(CC2=CC(=CC=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-3-[(3-fluorophenyl)methyl]azetidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-3-[(3-fluorophenyl)methyl]azetidine hydrochloride
Reactant of Route 2
3-Fluoro-3-[(3-fluorophenyl)methyl]azetidine hydrochloride
Reactant of Route 3
3-Fluoro-3-[(3-fluorophenyl)methyl]azetidine hydrochloride
Reactant of Route 4
3-Fluoro-3-[(3-fluorophenyl)methyl]azetidine hydrochloride
Reactant of Route 5
3-Fluoro-3-[(3-fluorophenyl)methyl]azetidine hydrochloride
Reactant of Route 6
3-Fluoro-3-[(3-fluorophenyl)methyl]azetidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.